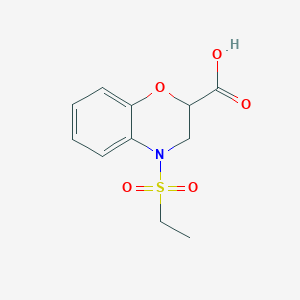
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compound I found is 4-(Ethylsulfonyl)phenylboronic acid . It’s an organosulfur compound with a sulfonyl group (O=S=O) connected to an amine group (−NH2). This group is relatively unreactive .
Synthesis Analysis
Sulfonamides, which are similar to the compound you’re interested in, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Molecular Structure Analysis
The molecular structure of 4-(Ethylsulfonyl)phenylboronic acid consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 4-(Ethylsulfonyl)phenylboronic acid, it has a molecular formula of CHBOS, an average mass of 214.046 Da, and a monoisotopic mass of 214.047104 Da .Applications De Recherche Scientifique
Antibacterial Activity
The interaction of certain derivatives of 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine with other chemical entities has led to the synthesis of compounds with notable antibacterial activity. For instance, 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, synthesized through the reaction of methyl esters of acylpyruvic acids with 2-amino-4-(ethylsulfonyl)phenol, exhibited significant antibacterial properties upon testing. The synthesized compounds' structures were confirmed by various spectroscopy methods, indicating a potential application in developing antibacterial agents (Gein, Rassudikhina, & Voronina, 2006).
Proton Exchange Membrane in Fuel Cells
In the realm of materials science, a novel sulfonic acid-containing benzoxazine monomer was synthesized for use as a proton exchange membrane in direct methanol fuel cells. This monomer, synthesized via Mannich reaction and acidizing reaction, showed promising results in terms of proton conductivity and methanol permeability. The cross-linked sulfonic acid-containing polybenzoxazine membrane prepared from this monomer exhibited high proton conductivity and very low methanol permeability, highlighting its potential application in enhancing fuel cell efficiency (Yao et al., 2014).
Analytical Derivatization in Chromatography
A novel sulfonate reagent synthesized for analytical derivatization in liquid chromatography demonstrated the ability to tag analytes with a fluorophore for sensitive detection. This development is significant in analytical chemistry for improving the detection and quantification of compounds in complex mixtures. The methodology offers a linear range and detection limit suitable for caproic acid determination, potentially applicable to a wide range of analytical contexts (Wu et al., 1997).
Orientations Futures
The future directions for research on these types of compounds could include further exploration of their synthesis, properties, and potential applications. For example, there is ongoing research into the UV degradation of PFAS, a group of environmentally persistent, toxic, and bio-accumulative organic compounds of industrial origin .
Propriétés
IUPAC Name |
4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-2-18(15,16)12-7-10(11(13)14)17-9-6-4-3-5-8(9)12/h3-6,10H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUARFQEKVJAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

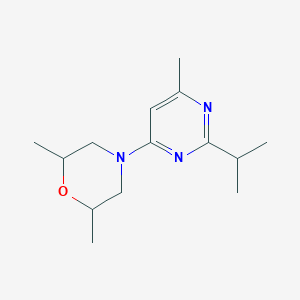

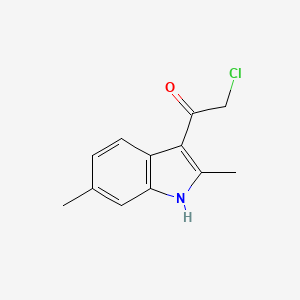
![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)
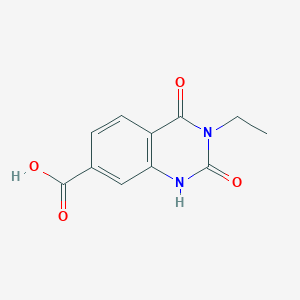
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)


![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)
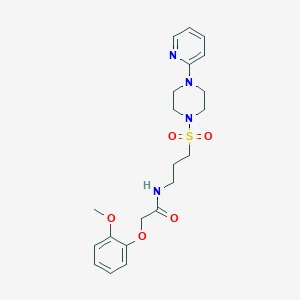
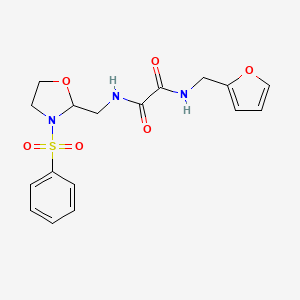
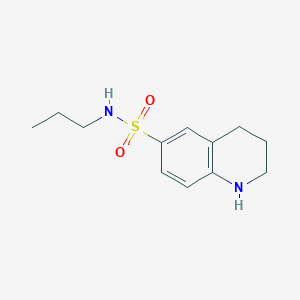
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)